REACTION_CXSMILES
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[CH2:1]([N:5]1[C:10]([NH2:11])=[C:9]([NH2:12])[C:8](=[O:13])[NH:7][C:6]1=[O:14])[CH2:2][CH2:3][CH3:4].[CH:15](O)=O>>[CH2:1]([N:5]1[C:10]2[N:11]=[CH:15][NH:12][C:9]=2[C:8](=[O:13])[NH:7][C:6]1=[O:14])[CH2:2][CH2:3][CH3:4]
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Name
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Quantity
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36.6 g
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Type
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reactant
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Smiles
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C(CCC)N1C(NC(C(=C1N)N)=O)=O
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The hot solution was filtered
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Type
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ADDITION
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Details
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30 ml of chloroform was added
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Type
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ADDITION
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Details
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ether was then added slowly
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Type
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FILTRATION
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Details
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The received crystals were filtered off
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Type
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CUSTOM
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Details
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Yield 42.9 g (not dried)
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Type
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TEMPERATURE
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Details
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The amide (XI) was refluxed in 100 ml of 2N NaOH for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The crystals were filtered off
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Type
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WASH
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Details
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washed with ethanol
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Name
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Type
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Smiles
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C(CCC)N1C(NC(C=2NC=NC12)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |